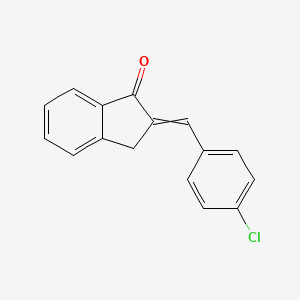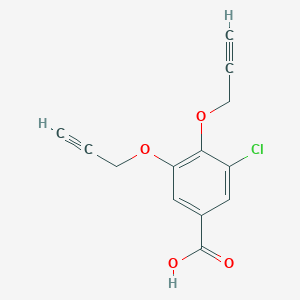![molecular formula C12H7ClN4OS B8677797 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. This compound is characterized by the presence of a benzoylamino group at the 2-position and a chlorine atom at the 7-position of the thiazolo[5,4-d]pyrimidine ring system. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Cyclization to Thiazolo[5,4-d]pyrimidine: The thiazole intermediate is then subjected to cyclization with a suitable formamide derivative to form the thiazolo[5,4-d]pyrimidine core.
Introduction of the Benzoylamino Group: The benzoylamino group is introduced at the 2-position through an acylation reaction using benzoyl chloride in the presence of a base.
Chlorination: Finally, the chlorine atom is introduced at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoylamino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzoylamino group.
Reduction Products: Reduced derivatives of the benzoylamino group.
Coupling Products: Biaryl or other coupled products.
Aplicaciones Científicas De Investigación
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzoylamino Derivatives: Compounds with benzoylamino groups attached to different heterocyclic cores.
Chlorinated Heterocycles: Compounds with chlorine atoms attached to various heterocyclic systems.
Uniqueness
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide is unique due to the specific combination of the benzoylamino group and chlorine atom on the thiazolo[5,4-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H7ClN4OS |
|---|---|
Peso molecular |
290.73 g/mol |
Nombre IUPAC |
N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C12H7ClN4OS/c13-9-8-11(15-6-14-9)19-12(16-8)17-10(18)7-4-2-1-3-5-7/h1-6H,(H,16,17,18) |
Clave InChI |
UMGRVNKOCAXERC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CN=C3Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Aminotricyclo[2,2,1,02,6]heptane](/img/structure/B8677717.png)
![3-[[4-(4-Chlorophenyl)-2-thiazolyl]methoxy]benzenemethanamine](/img/structure/B8677723.png)







![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B8677788.png)



![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
